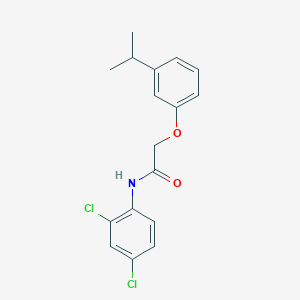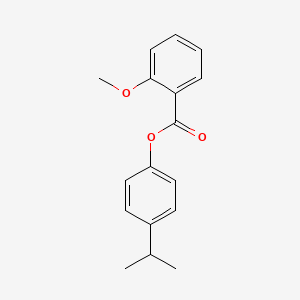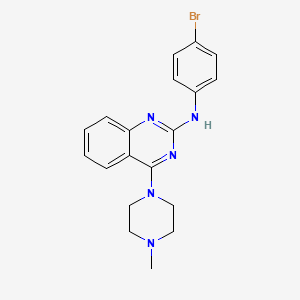![molecular formula C17H28N4O2 B5593676 N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)
N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea" is a chemical compound that has been studied for its various chemical and physical properties. It falls under the category of urea derivatives, which are known for their diverse applications in chemical synthesis and pharmaceuticals.
Synthesis AnalysisThe synthesis of similar urea derivatives involves directed lithiation techniques. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes lithiation with n-BuLi in THF, leading to high yields of substituted products (Smith et al., 2013). Such methodologies could be applicable in synthesizing "N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea."
Molecular Structure AnalysisThe molecular structure of urea derivatives typically features various substituents influencing their chemical behavior. For instance, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea has been analyzed for its crystal structure, revealing a complex solid-state structure (Kumar et al., 2000). Similar studies could provide insights into the molecular structure of "N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea."
Chemical Reactions and Properties
Urea derivatives often exhibit unique reactivity due to their functional groups. For example, the Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids (Thalluri et al., 2014). Such reactions are pivotal in understanding the chemical properties of urea derivatives.
Physical Properties Analysis
The physical properties of urea derivatives like solubility, melting point, and stability are influenced by their molecular structure. Research on similar compounds, such as 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, provides valuable data on physical characteristics, supported by NMR and ESI/MS analysis (Grijalvo et al., 2015).
Chemical Properties Analysis
The chemical properties of urea derivatives can be diverse, depending on their substituents and molecular arrangement. Studies like the synthesis and pharmacological evaluation of related urea compounds provide insights into their chemical behavior and potential applications (Bosc & Jarry, 1998).
科学的研究の応用
Directed Lithiation
A study by Smith, El‐Hiti, and Alshammari (2013) on directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlights the methodology for introducing substituents into the molecule. This process allows for the generation of various substituted products, demonstrating a foundational approach to chemical modifications and synthesis of complex urea compounds, which could be applied to the synthesis of N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea and related molecules (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Piperazine Derivatives
Research by Veerman et al. (2003) on the synthesis of piperazine derivatives from alpha-amino acids sheds light on the structural variety and potential of piperazine-based compounds. This work illustrates the synthetic versatility of piperazine chemistry, which is relevant for creating diverse derivatives of N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea for various scientific applications (Veerman et al., 2003).
Urea and Thiourea Derivatives
A study on the synthesis and biological evaluation of urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole by Sharma, Suhas, and Gowda (2013) reveals the potential biological activities of such compounds. Their findings suggest that these derivatives show significant antiglycation and urease inhibitory activities, indicating the therapeutic and biochemical utility of urea derivatives (Sharma, Suhas, & Gowda, 2013).
Antagonist Studies
Research on WAY-100635, a compound structurally related to N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, has been conducted to explore its role as a 5-HT1A receptor antagonist. Studies like those by Hume et al. (1994) and Forster et al. (1995) demonstrate the compound's specificity and potential applications in neuropharmacology and the study of serotonergic systems (Hume et al., 1994); (Forster et al., 1995).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-3-9-20-11-13-21(14-12-20)10-8-18-17(22)19-15-6-4-5-7-16(15)23-2/h4-7H,3,8-14H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKXBWSDCDLNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)
![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)


![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)


![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)